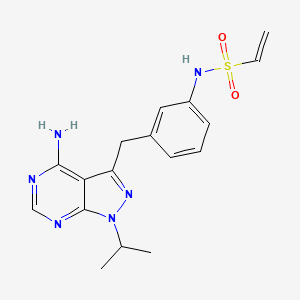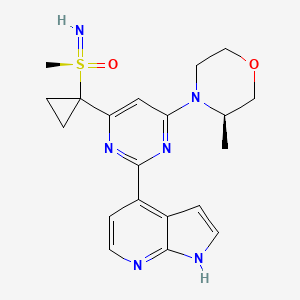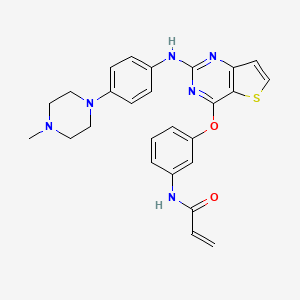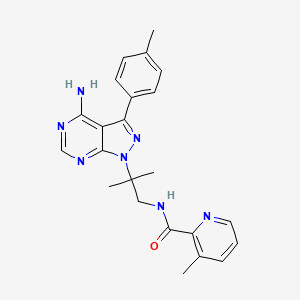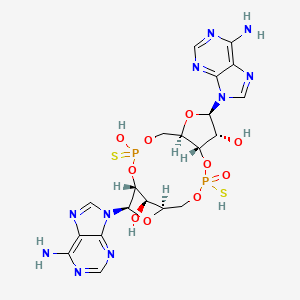
Adu-S100 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADU-S100, also known as MIW815, is a synthetic cyclic dinucleotide agonist of the stimulator of interferon genes pathway. This compound has garnered significant attention due to its potential in cancer immunotherapy. It activates the stimulator of interferon genes pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in the immune response against cancer cells .
Mechanism of Action
Target of Action
Adu-S100, also known as MIW815, is a synthetic cyclic dinucleotide (CDN) agonist that primarily targets the Stimulator of Interferon Genes (STING) pathway . STING is a receptor crucial to activate the innate (endogenous) immune system .
Mode of Action
Adu-S100 activates all known human and mouse STINGs . This interaction with STING leads to the induction of cytokines and chemokines . The activation of STING by Adu-S100 results in a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Biochemical Pathways
The STING pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms . The STING cascade is triggered when the enzyme cyclic GMP-AMP synthase (cGAS) binds cytosolic DNA and synthesizes the secondary messenger cGAMP . cGAMP activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production . Secreted interferons establish an antiviral state in infected and adjacent cells .
Result of Action
The activation of STING by Adu-S100 leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . This results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .
Action Environment
The action of Adu-S100 can be influenced by environmental factors such as the tumor microenvironment. Overcoming and remodeling the immunosuppressive tumor microenvironment is of paramount importance in order to realize the full potential of cancer immunotherapy with immune checkpoint blockade . The development of the next-generation STING-targeted drugs to realize the full potential of engaging this pathway for cancer treatment can be a solution to overcome the current challenges .
Biochemical Analysis
Biochemical Properties
Adu-S100 free acid interacts with the STING pathway, a critical component of the innate immune response . It has a higher affinity for STING than c-di-AMP due to the presence of a 2’-5’, 3’-5’ mixed linkage, as found in endogenous human CDNs produced by cGAS (cyclic GMP-AMP synthase) . It activates all known human STING alleles as well as murine STING .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It induces the production of type I interferons (IFNs) following its recognition by the endoplasmic reticulum-resident receptor STING . This leads to a robust and durable antigen-specific T-cell mediated immune response against cancer cells . In addition, it has been found to induce severe cell death within six days of intratumoral administration .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STING pathway . Upon binding to STING, it leads to the activation of kinases TBK1 and IRF3 that induce interferon production . This results in the activation of a host type I interferon response, leading to a robust and durable antigen-specific T-cell mediated immune response against cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade over time. It readily undergoes a monoexponential decline in serum with a half-life of 2.8 hours. Over 90% of the drug was degraded within 12 hours, and it became undetectable by 24 hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in mice bearing dual flank 4T1 mammary carcinoma tumors resistant to anti-PD-1 treatment, adding a single dose of Adu-S100 with anti-PD-1 induced eradication of both injected and noninjected tumors, leading to near-complete responses .
Metabolic Pathways
This compound is involved in the STING pathway, a critical component of the innate immune response . This pathway plays a crucial role in innate immunity by detecting cytoplasmic DNA and initiating antiviral host defense mechanisms .
Transport and Distribution
It is known that it is delivered systemically using DOTAP/cholesterol liposomes .
Subcellular Localization
The subcellular localization of this compound is primarily at the endoplasmic reticulum, where it binds to the resident receptor STING . This interaction triggers a cascade of events leading to the production of type I interferons and a subsequent immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
ADU-S100 is synthesized through a series of chemical reactions that involve the formation of cyclic dinucleotide structures. The synthesis typically involves the use of phosphorothioate bonds to enhance the stability and lipophilicity of the compound . The reaction conditions are carefully controlled to ensure the correct formation of the cyclic structure and to prevent degradation of the compound.
Industrial Production Methods
In industrial settings, ADU-S100 is produced using advanced chemical synthesis techniques that allow for large-scale production. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ADU-S100 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving ADU-S100 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically controlled to maintain the stability of the compound and to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from the reactions involving ADU-S100 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of ADU-S100, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
ADU-S100 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of cyclic dinucleotides.
Biology: It is used to investigate the role of the stimulator of interferon genes pathway in immune responses.
Medicine: It is being explored as a potential therapeutic agent for cancer immunotherapy.
Comparison with Similar Compounds
Similar Compounds
Cyclic GMP-AMP: This is the natural ligand for the stimulator of interferon genes and has similar immunostimulatory properties.
2’3’-cyclic di-adenosine monophosphate: This compound is structurally similar to ADU-S100 and also activates the stimulator of interferon genes pathway.
Uniqueness of ADU-S100
ADU-S100 is unique in its ability to activate all known human and mouse stimulator of interferon genes isoforms. It has been shown to effectively induce the expression of cytokines and chemokines, leading to a robust immune response. Additionally, the presence of phosphorothioate bonds in ADU-S100 enhances its stability and lipophilicity, making it more effective as a therapeutic agent .
Properties
CAS No. |
1638241-89-0 |
|---|---|
Molecular Formula |
C20H24N10O10P2S2 |
Molecular Weight |
690.5 g/mol |
IUPAC Name |
(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O10P2S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?/m1/s1 |
InChI Key |
IZJJFUQKKZFVLH-ZILBRCNQSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)S)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O |
Synonyms |
ML RR-S2 CDA; STING-Inducer-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


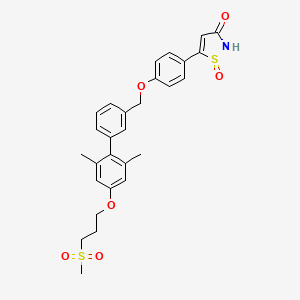
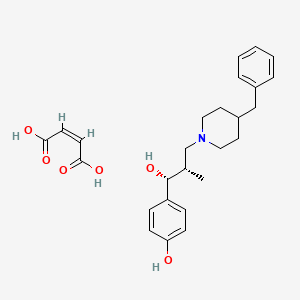
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
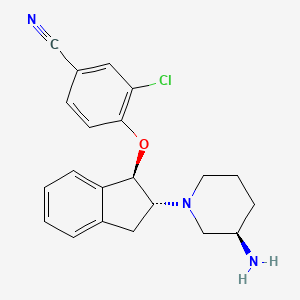
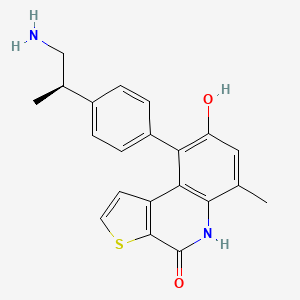
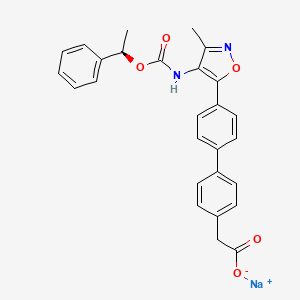
![N-(4-Chloropyridin-3-yl)-4-((2,2-difluorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B560100.png)
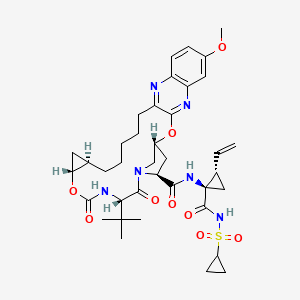
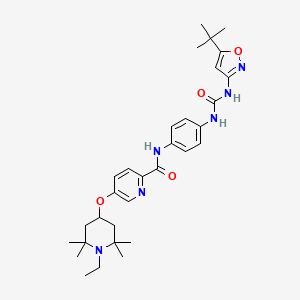
![6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one](/img/structure/B560103.png)
